molecular formula C8H16N2 B14671890 Cyclooctylidenehydrazine CAS No. 50533-93-2

Cyclooctylidenehydrazine

Cat. No.: B14671890
CAS No.: 50533-93-2
M. Wt: 140.23 g/mol
InChI Key: JSQFFKSZPVQEMZ-UHFFFAOYSA-N
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Description

Cyclooctylidenehydrazine is an organic compound characterized by a cyclooctane ring bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctylidenehydrazine can be synthesized through the reaction of cyclooctanone with hydrazine hydrate under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the hydrazone derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Cyclooctylidenehydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclooctylidenehydrazone derivatives.

    Reduction: Reduction reactions can convert this compound to cyclooctylamine.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Cyclooctylidenehydrazone derivatives.

    Reduction: Cyclooctylamine.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

Cyclooctylidenehydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclooctylidenehydrazine involves its interaction with various molecular targets. The hydrazine moiety can form stable complexes with metal ions, influencing catalytic processes. Additionally, the compound can act as a nucleophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

    Cyclohexylidenehydrazine: Similar in structure but with a six-membered ring.

    Cyclopentylidenehydrazine: Contains a five-membered ring.

    Cycloheptylidenehydrazine: Features a seven-membered ring.

Uniqueness: Cyclooctylidenehydrazine is unique due to its eight-membered ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of larger, more complex molecules and in applications requiring specific spatial configurations.

Properties

CAS No.

50533-93-2

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

cyclooctylidenehydrazine

InChI

InChI=1S/C8H16N2/c9-10-8-6-4-2-1-3-5-7-8/h1-7,9H2

InChI Key

JSQFFKSZPVQEMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NN)CCC1

Origin of Product

United States

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